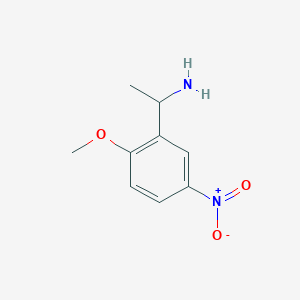
2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C14H11FN4O2 and its molecular weight is 286.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacophore Design and Drug Development
A study by Scior et al. (2011) delves into the pharmacophore design of p38α MAP kinase inhibitors, which are vital in controlling proinflammatory cytokine release. The research emphasizes compounds with a substituted imidazole scaffold, highlighting the importance of the 4-fluorophenyl ring in achieving higher binding selectivity and potency. This underscores the compound's role in designing selective inhibitors for therapeutic applications (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Optical Sensors and Material Science
Jindal and Kaur (2021) explore the application of pyrimidine derivatives, related to the triazole family, in the development of optical sensors. These compounds are noted for their biological and medicinal applications alongside their utility in creating sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as exquisite sensing probes (Jindal, G., & Kaur, N., 2021).
Organic Synthesis and Catalysis
The diversity and potential of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted by Li et al. (2019). These compounds are essential in various domains such as metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications. This review illustrates the compound's significance in advancing chemistry and drug development investigations (Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K., 2019).
Eco-friendly Chemical Synthesis
Research by de Souza et al. (2019) focuses on eco-friendly methods for synthesizing triazoles, emphasizing the importance of greener and more efficient preparation methods. This study showcases the compound's role in developing new chemical entities and pharmaceuticals, aligning with green chemistry principles (de Souza, M. D., Da Costa, C. F., Facchinetti, V., Gomes, C., & Pacheco, P. M., 2019).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-triazole moiety are known to bind to a wide variety of enzymes and receptors .
Mode of Action
1,2,4-triazoles are known for their stability and ability to bind to a wide variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles are known to exhibit a broad spectrum of pharmacological actions , suggesting that they may affect multiple pathways.
Pharmacokinetics
Compounds containing a 1,2,4-triazole moiety are known to have good pharmacokinetic properties .
Result of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit a broad spectrum of pharmacological actions , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The stability of 1,2,4-triazoles suggests that they may be relatively stable under various environmental conditions.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxy-3-(1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-20-11-6-7-16-14(12(11)13-17-8-18-19-13)21-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAMCCQWXVWQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)



![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2584472.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584476.png)



